molecular formula C15H12FNO3 B2933140 2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid CAS No. 866150-31-4

2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid

Cat. No.: B2933140
CAS No.: 866150-31-4
M. Wt: 273.263
InChI Key: BZQRZEUPXJJCHI-UHFFFAOYSA-N
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Description

“2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid” is a chemical compound with the molecular formula C15H12FNO3 . It is related to the class of organic compounds known as benzophenones .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a fluorobenzoyl group, an amino group, and a carboxylic acid group . The exact 3D structure is not available in the current data.

Scientific Research Applications

Synthesis and Intermediate Applications

2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed through practical synthesis methods involving 2-fluoro-4-bromoaniline, a compound closely related to 2-[(2-Fluorobenzoyl)amino]-4-methylbenzenecarboxylic acid. This synthesis provides a foundation for further applications in pharmaceuticals, showcasing the compound's significance in the creation of anti-inflammatory and analgesic materials. The method emphasizes the need for safe handling due to the toxic and potentially explosive nature of some reagents, highlighting the compound's role in facilitating safer, more efficient production processes for medically relevant substances (Qiu et al., 2009).

Environmental Impact and Degradation Pathways

The environmental persistence and degradation pathways of compounds like this compound and its derivatives have been a subject of study, with a focus on their behavior in aquatic environments. Studies on similar compounds, such as parabens (which share some structural similarities), have shown that despite relatively good elimination from wastewater, these compounds remain present at low levels in effluents and can be ubiquitous in surface water and sediments. This research underscores the environmental footprint of such compounds and the need for further studies to understand their fate and impact on ecosystems (Haman et al., 2015).

Pharmaceutical and Medical Applications

Explorations into the pharmacological activities of related compounds, such as gallic acid, have shed light on their potential anti-inflammatory properties. Studies have detailed the mechanisms through which these compounds exert their effects, particularly through the modulation of MAPK and NF-κB signaling pathways. This research suggests a promising avenue for the development of treatments for inflammation-related diseases, providing a theoretical basis for the clinical application of derivatives of this compound and guiding future research and medicinal development (Bai et al., 2020).

Chemosensors and Analytical Applications

The development of chemosensors based on related structural frameworks highlights the compound's utility in detecting various analytes. These applications demonstrate the high selectivity and sensitivity of such chemosensors, pointing to the compound's potential in creating advanced detection systems for metals, anions, and neutral molecules. This area of research exemplifies the versatility of this compound derivatives in contributing to technological advancements in analytical chemistry (Roy, 2021).

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO3/c1-9-6-7-11(15(19)20)13(8-9)17-14(18)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQRZEUPXJJCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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